Methyl 5-bromo-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate
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Overview
Description
METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzofuran core, a bromine atom, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzofuran derivative, followed by the introduction of the butanamido group through amide bond formation. The isoindole moiety is then incorporated via a cyclization reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[ (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-1-METHYL-1H-PYRAZOL-5-CARBOXYLATE: This compound shares the isoindole moiety but differs in the core structure.
METHYL 5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXOPENTANOATE: Similar in having the isoindole group but with a different side chain.
Uniqueness
METHYL 5-BROMO-3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is unique due to its combination of a brominated benzofuran core and an isoindole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H17BrN2O6 |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
methyl 5-bromo-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H17BrN2O6/c1-30-22(29)19-18(15-11-12(23)8-9-16(15)31-19)24-17(26)7-4-10-25-20(27)13-5-2-3-6-14(13)21(25)28/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,24,26) |
InChI Key |
ZVHSHDWUCJSAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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